molecular formula C17H20N4O3 B2854043 8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide CAS No. 1948485-33-3

8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide

Numéro de catalogue B2854043
Numéro CAS: 1948485-33-3
Poids moléculaire: 328.372
Clé InChI: CJVPCLRFNLEAPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide, also known as ODAA, is a small molecule inhibitor that has shown potential in various scientific research applications. ODAA has been shown to have a high affinity for the protein-protein interaction between the transcription factor MLL1 and its co-activator WDR5, making it a promising candidate for cancer therapy.

Mécanisme D'action

8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide inhibits the protein-protein interaction between MLL1 and WDR5, which is necessary for the transcriptional activity of MLL1. By inhibiting this interaction, 8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide disrupts the function of MLL1 and induces cell death in leukemia cells.
Biochemical and Physiological Effects:
8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide has been shown to have a high affinity for the protein-protein interaction between MLL1 and WDR5, making it a potent inhibitor of MLL1 activity. Inhibition of MLL1 activity has been shown to induce cell death in leukemia cells, making 8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide a promising candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide in lab experiments is its high affinity for the protein-protein interaction between MLL1 and WDR5, which makes it a potent inhibitor of MLL1 activity. However, one limitation of using 8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide is its stability, which can be affected by various factors such as pH and temperature.

Orientations Futures

There are several future directions for research on 8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide. One area of research could be the optimization of the synthesis process to improve the yield and purity of the final product. Another area of research could be the development of new derivatives of 8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide that have improved stability and potency. Additionally, further studies could be conducted to investigate the potential use of 8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide in other types of cancer and diseases.

Méthodes De Synthèse

8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents to form the final product. The synthesis of 8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide has been described in detail in several scientific publications, and the process involves the use of various chemical reagents and purification techniques.

Applications De Recherche Scientifique

8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide has been studied for its potential use in cancer therapy, specifically in the treatment of leukemia. 8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide has been shown to inhibit the activity of MLL1, which is a key regulator of gene expression in leukemia cells. Inhibition of MLL1 activity has been shown to induce cell death in leukemia cells, making 8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide a promising candidate for cancer therapy.

Propriétés

IUPAC Name

8-oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-14-9-17(10-18-14)6-8-20(11-17)16(24)19-12-1-3-13(4-2-12)21-7-5-15(21)23/h1-4H,5-11H2,(H,18,22)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVPCLRFNLEAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=C(C=C2)NC(=O)N3CCC4(C3)CC(=O)NC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.